molecular formula C15H16O B6370961 4-(2,3-Dimethylphenyl)-2-methylphenol, 95% CAS No. 1261975-70-5

4-(2,3-Dimethylphenyl)-2-methylphenol, 95%

Cat. No. B6370961
CAS RN: 1261975-70-5
M. Wt: 212.29 g/mol
InChI Key: BQDDSPCJKGSSMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,3-Dimethylphenyl)-2-methylphenol, 95% (hereafter referred to as 4-DMP-2MP) is a phenolic compound used in a variety of scientific research applications. It is a colorless solid with a molecular weight of 197.26 g/mol and a melting point of 54-56°C. 4-DMP-2MP is used as a starting material for the synthesis of other compounds, and is also used as a reagent in a variety of laboratory experiments.

Mechanism of Action

The mechanism of action of 4-DMP-2MP is not well understood. It is believed that the compound reacts with other molecules in the presence of a catalyst to form new compounds. The reaction is believed to involve the formation of a carbocation intermediate, which then reacts with other molecules to form new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-DMP-2MP are not well understood. The compound is not known to be toxic or to have any adverse effects on humans or animals. However, it is possible that the compound could interact with other molecules in the body, leading to changes in biochemical and physiological processes.

Advantages and Limitations for Lab Experiments

4-DMP-2MP has several advantages for laboratory experiments. It is a relatively inexpensive reagent, and it is widely available. Furthermore, it is a relatively stable compound, and can be stored for long periods of time without degradation. The main limitation of the compound is that it is not water soluble, which can make it difficult to use in certain experiments.

Future Directions

The future directions for 4-DMP-2MP include further research into its mechanism of action, biochemical and physiological effects, and potential applications. Additionally, further research is needed to develop new methods for synthesizing the compound and to optimize its use in laboratory experiments. Finally, further research is needed to explore the potential applications of 4-DMP-2MP in the synthesis of new compounds, such as pharmaceuticals and agricultural chemicals.

Synthesis Methods

4-DMP-2MP can be synthesized from 4-chloro-2,3-dimethylphenol and 2-methylphenol by a Friedel-Crafts alkylation reaction. In this reaction, 4-chloro-2,3-dimethylphenol is reacted with 2-methylphenol in the presence of anhydrous aluminum chloride catalyst. The reaction is carried out in a solvent, such as dichloromethane or toluene, at a temperature of 80-100°C. The reaction produces 4-DMP-2MP as the major product, along with other minor products.

Scientific Research Applications

4-DMP-2MP is used as a starting material in the synthesis of a variety of compounds, including dyes, pharmaceuticals, and agricultural chemicals. It is also used as a reagent in a variety of laboratory experiments, such as the synthesis of polymers and the synthesis of organic compounds. 4-DMP-2MP has been used in the synthesis of polymers such as polyethylene, polypropylene, and polystyrene. In addition, it has been used in the synthesis of organic compounds, such as pyridine, quinoline, and indole.

properties

IUPAC Name

4-(2,3-dimethylphenyl)-2-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O/c1-10-5-4-6-14(12(10)3)13-7-8-15(16)11(2)9-13/h4-9,16H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQDDSPCJKGSSMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=CC(=C(C=C2)O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50683706
Record name 2',3,3'-Trimethyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50683706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261975-70-5
Record name 2',3,3'-Trimethyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50683706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.